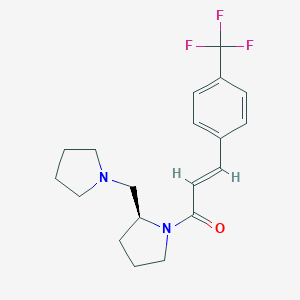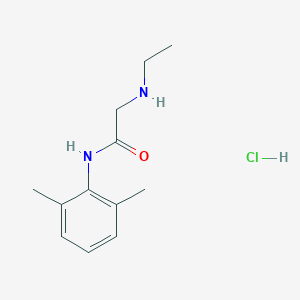![molecular formula C20H13F3N4O3S B534661 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl-1 inhibitor-39 is a selective Mcl-1 inhibitor.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiexudative Activity
Derivatives of 1,2,4-triazol, such as 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, have been synthesized and found to possess antiexudative properties. Studies have shown that several of these derivatives exceed the anti-exudative activity of reference drugs like diclofenac sodium (Chalenko et al., 2019).
Antimicrobial Activity
This compound has been involved in the synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, which have shown promising antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Anticancer Activity
Compounds derived from this molecule have been tested for anticancer activity. Some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Synthesis and Structural Analysis
Synthesis and Structural Elucidation
These compounds have been synthesized and structurally analyzed using various spectroscopic methods, revealing their potential for antimicrobial and antituberculosis activities (MahyavanshiJyotindra et al., 2011).
Development of Analytical Methods
There's ongoing research in developing sensitive and selective methods for determining this compound in pharmaceutical solutions, indicating its relevance in drug development (Varynskyi et al., 2017).
Other Applications
Potential Antimicrobial Agents
N-substituted derivatives of the compound have been synthesized and tested for antimicrobial activity, showing promise as potential antimicrobial agents (Baviskar et al., 2013).
Virucidal Activity
Derivatives of this compound have shown potential in reducing viral replication of adenovirus and ECHO-9 virus, indicating their potential application in antiviral therapy (Wujec et al., 2011).
properties
Product Name |
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H13F3N4O3S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N4O3S/c21-20(22,23)12-4-1-5-13(10-12)24-16(28)11-31-19-25-17(14-6-2-8-29-14)18(26-27-19)15-7-3-9-30-15/h1-10H,11H2,(H,24,28) |
InChI Key |
QKLJOMVGXYKRKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Mcl1 inhibitor-39; Mcl1 inhibitor 39; Mcl-1 inhibitor-39 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)
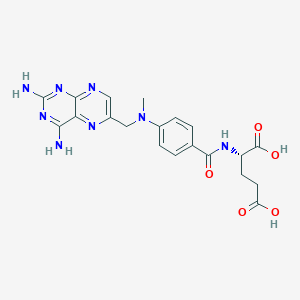
![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)
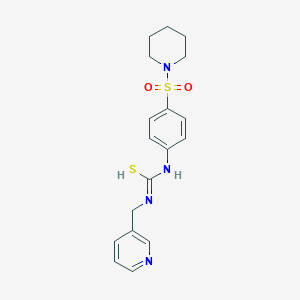

![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
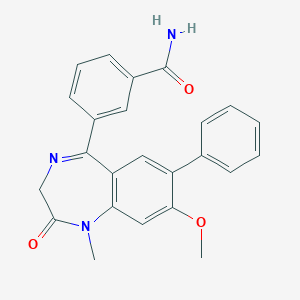
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
